5-(2,5-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide
Description
This compound features a furan-3-carboxamide backbone substituted with a 2,5-dichlorophenyl group at position 5 and a methyl group at position 2 of the furan ring. The amide nitrogen is linked to a 1,2,4-thiadiazol-5-yl moiety bearing a 2-oxopropyl substituent at position 2.
Properties
IUPAC Name |
5-(2,5-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3S/c1-8(23)5-15-20-17(26-22-15)21-16(24)11-7-14(25-9(11)2)12-6-10(18)3-4-13(12)19/h3-4,6-7H,5H2,1-2H3,(H,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUUXXCBHKPDPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=NC(=NS3)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the furan ring through the Paal-Knorr reaction, followed by the introduction of the 2,5-dichlorophenyl group via electrophilic aromatic substitution. The thiadiazole moiety is then introduced through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-diones.
Reduction: The carbonyl group in the thiadiazole moiety can be reduced to form corresponding alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-diones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,5-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the thiadiazole moiety suggests potential interactions with sulfur-containing biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the furan carboxamide core, thiadiazole substituents, or aryl/heteroaryl modifications. Below is a detailed analysis of key analogs and their functional distinctions:
Furan Carboxamide Derivatives
- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide (CAS 793680-14-5) Structural Differences: The furan ring here is substituted with 2,5-dimethyl groups instead of 2-methyl-5-(2,5-dichlorophenyl). The thiadiazole is a 1,3,4-isomer with an ethyl group at position 3. The 1,3,4-thiadiazole isomer may exhibit altered binding kinetics in biological targets .
- N-[3-(2-Oxidanylidenepropyl)-1,2,4-thiadiazol-5-yl]-5-(Phenylsulfanylmethyl)furan-2-carboxamide Structural Differences: The furan-2-carboxamide has a phenylsulfanylmethyl group at position 5, while the thiadiazole substituent is identical (2-oxopropyl). This could reduce environmental persistence in pesticidal applications .
Thiadiazole-Modified Analogs
3-(Dichloroacetyl)-5-(2-Furanyl)-2,2-dimethyloxazolidine (Furilazole, CAS 121776-33-8)
- Structural Differences : Replaces the thiadiazole-carboxamide scaffold with an oxazolidine ring and dichloroacetyl group.
- Functional Implications : Furilazole is a herbicide safener, protecting crops from herbicide toxicity. The oxazolidine ring may enhance solubility but reduce thiadiazole-associated enzyme inhibition activity seen in the target compound .
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-Hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate
- Structural Differences : A thiazole-containing analog with a hydroperoxypropan-2-yl group.
- Functional Implications : The hydroperoxy group introduces redox activity, which may confer antioxidant or pro-oxidant effects absent in the target compound. This structural complexity likely shifts applications toward pharmaceutical rather than agrochemical uses .
Aromatic Substitution Variants
- 4-Chloro-N-[2-Methyl-3-(Tetrazol-1-yl)Phenyl]-3-Nitrobenzamide (CAS 852133-00-7) Structural Differences: Replaces the furan-thiadiazole system with a benzamide-tetrazole scaffold.
Research Findings and Implications
- Bioactivity : The dichlorophenyl and thiadiazole groups in the target compound suggest dual functionality: halogenated aromatic moieties for lipid bilayer penetration and thiadiazole for enzyme inhibition (e.g., acetolactate synthase in plants). Analogs lacking these groups show reduced herbicidal activity .
- Toxicity Profile: Dichlorophenyl derivatives may raise ecotoxicological concerns due to bioaccumulation, whereas non-halogenated analogs like furan-2-carboxamides with sulfanylmethyl groups degrade more readily .
Biological Activity
The compound 5-(2,5-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research . This article reviews the synthesis, characterization, and biological activity of this compound based on recent studies.
Chemical Structure
The molecular formula of the compound is . Its structure features a furan ring, a thiadiazole moiety, and a dichlorophenyl substituent which enhances its lipophilicity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the furan ring through cyclization reactions.
- Electrophilic aromatic substitution to introduce the dichlorophenyl group.
- Cyclization reactions involving thiosemicarbazide derivatives to form the thiadiazole ring.
- Coupling reactions to finalize the structure.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance:
- In vitro assays demonstrated that it exhibits significant anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound showed an IC50 value of approximately 2.44 µM against these cell lines, indicating strong potency .
- Mechanistic studies suggested that the compound may inhibit CDK9 kinase activity and interfere with STAT3 transcriptional activity, which are critical pathways in cancer cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- It displayed moderate to good activity against both Gram-positive and Gram-negative bacterial strains. For example, it showed minimum inhibitory concentrations (MICs) ranging from 16 to 31.25 µg/mL against standard strains such as Staphylococcus aureus and Escherichia coli .
- The presence of the thiadiazole group is believed to contribute significantly to its antimicrobial activity, making it a candidate for further development as an antimicrobial agent .
Study 1: Anticancer Effects
A study investigating various thiadiazole derivatives revealed that this specific compound induced apoptosis in cancer cells. The results indicated a notable increase in G0/G1 phase population and a decrease in S phase cells after treatment for 48 hours . This suggests that the compound effectively disrupts the cell cycle in cancerous cells.
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, derivatives of thiadiazoles were tested against clinical strains. The tested compounds exhibited varying degrees of efficacy, with some derivatives showing enhanced activity when modified with different alkyl groups . The study concluded that structural modifications could lead to improved antimicrobial properties.
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Notes |
|---|---|---|---|
| Anticancer | MCF-7 | 2.44 µM | Induces apoptosis; affects cell cycle |
| HCT-116 | Not specified | Inhibits CDK9 and STAT3 activity | |
| Antimicrobial | Staphylococcus aureus | 16–31.25 µg/mL | Effective against Gram-positive bacteria |
| Escherichia coli | 16–31.25 µg/mL | Effective against Gram-negative bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
